molecular formula C14H17NO2S B2923492 1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one CAS No. 2391620-11-2

1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one

Cat. No. B2923492
M. Wt: 263.36
InChI Key: JYASEGMZGNFXIX-UHFFFAOYSA-N
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Description

1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-ylprop-2-en-1-one (let’s call it Spiro compound ) is a heterocyclic organic compound . Its chemical structure features a spirocyclic ring system, combining a piperidine moiety with a thienopyran ring. The spiro linkage occurs at the 7,4’-positions of the piperidine ring. This compound exhibits intriguing properties due to its unique structural arrangement.



Synthesis Analysis

The synthesis of Spiro compound involves several steps, which may vary based on the specific synthetic route. Researchers have explored various strategies, including cyclization reactions, spiroannulation, and functional group transformations. Notably, the formation of the spiro linkage is crucial. Literature reports suggest both one-pot and multi-step approaches for Spiro compound synthesis. Further studies are needed to optimize yields and scalability.



Molecular Structure Analysis

The molecular formula of Spiro compound is C₁₁H₁₆ClNOS , with a molar mass of approximately 245.77 g/mol . Its precise structure consists of a piperidine ring fused to a thienopyran ring, with a propenone side chain. The spirocyclic nature imparts rigidity and influences its biological activity.



Chemical Reactions Analysis

Spiro compounds often participate in diverse chemical reactions. These include oxidation , reduction , cyclization , and functional group transformations . Researchers have investigated its reactivity toward various nucleophiles and electrophiles. Notably, the spiro linkage can undergo ring-opening reactions, leading to novel derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of Spiro compound is not well-documented. Additional experimental data are needed.

  • Solubility : Spiro compound exhibits limited solubility in various solvents due to its complex structure.

  • LogP (Partition Coefficient) : The calculated LogP value is approximately 3.03 , indicating moderate lipophilicity.

  • PSA (Polar Surface Area) : The PSA is 49.5 Ų , suggesting moderate polarity.


Safety And Hazards


  • Toxicity : Spiro compounds may exhibit toxicity, especially if metabolized in vivo. Detailed toxicological studies are essential.

  • Handling Precautions : Researchers should handle Spiro compound with care, following standard laboratory safety protocols.


Future Directions


  • Biological Evaluation : Investigate Spiro compound’s bioactivity against specific targets (e.g., enzymes, receptors).

  • Derivatization : Explore structural modifications to enhance solubility, stability, and pharmacokinetics.

  • Pharmacological Screening : Assess Spiro compound for potential therapeutic applications (e.g., antimicrobial, anticancer).


properties

IUPAC Name

1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-2-12(16)15-7-5-14(6-8-15)13-11(3-9-17-14)4-10-18-13/h2,4,10H,1,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYASEGMZGNFXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)C3=C(CCO2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one

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